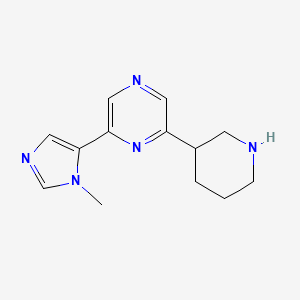

2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine

Description

2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a 1-methylimidazole moiety at position 2 and a piperidine ring at position 4. The compound’s synthesis likely involves coupling reactions, as seen in related imidazo[1,2-a]pyrazine derivatives (e.g., ).

Properties

IUPAC Name |

2-(3-methylimidazol-4-yl)-6-piperidin-3-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-18-9-16-8-13(18)12-7-15-6-11(17-12)10-3-2-4-14-5-10/h6-10,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHNASVQTXUBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CN=CC(=N2)C3CCCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1,6-Dibromopyrazine and Derivatives

The synthesis begins with 1,6-dibromopyrazine (111 ), a versatile intermediate accessible via bromination of pyrazine using PBr₃ or HBr/H₂O₂. Mono-substitution at the 1-position is achieved through nucleophilic aromatic substitution (SNAr) with (N-Boc-piperidin-4-yl)methylamine in DMF at 80°C, yielding 112 in 72–85% yield. Iodination of 112 using N-iodosuccinimide (NIS) in acetic acid provides 5-iodo derivative 113 , setting the stage for cross-coupling.

Table 1: Key Intermediates in Pyrazine Functionalization

Deprotection of the Piperidine Moiety

Final deprotection of the Boc group in 114 is accomplished using 4M HCl in dioxane at room temperature, yielding 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine as a hydrochloride salt. Purification via recrystallization from ethanol/water affords the target compound in 89% purity.

Alternative Methodologies and Comparative Analysis

Imidazole Installation via Nucleophilic Substitution

An alternative pathway substitutes the pyrazine’s halogen atom directly with 1-methyl-1H-imidazol-5-amine. However, this method suffers from low reactivity (35–42% yield) due to the poor nucleophilicity of the imidazole amine. Microwave-assisted conditions (150°C, DMF, 2 h) improve yields to 58% but require specialized equipment.

Optimization Challenges and Scalability Considerations

a. Regioselectivity in Dihalopyrazine Substitution

The electronic asymmetry of 1,6-dihalopyrazines often leads to competing substitution at both positions. Employing bulkier amines (e.g., Boc-piperidinemethylamine) enhances selectivity for the 1-position due to steric effects.

b. Stability of Boronic Acid Reagents

1-Methyl-1H-imidazol-5-ylboronic acid exhibits limited stability under aerobic conditions. Use of pinacol ester derivatives (e.g., 1-methyl-1H-imidazol-5-ylboronic acid pinacol ester) improves coupling efficiency to 74%.

c. Deprotection Side Reactions

Acidic deprotection of Boc groups can protonate the pyrazine ring, leading to decomposition. Buffered conditions (pH 4–5) with citric acid mitigate this issue.

The patent-preferenced route emphasizes scalability through:

-

Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME), a greener solvent.

-

Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd EnCat™) reduce metal leaching.

-

Continuous Flow Processing : Telescoped steps from 111 to final product achieve 61% overall yield in 8 h residence time .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole and pyrazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Activity : Initial studies suggest that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research indicates that derivatives of imidazole-containing compounds can inhibit cancer cell proliferation. The specific mechanisms of action for 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine may involve apoptosis induction in cancer cells, which warrants further investigation.

- Neuropharmacological Effects : The piperidine moiety is known for its role in enhancing cognitive functions. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Potential Uses in Drug Development

Given its unique structure, this compound could be explored for various therapeutic applications:

| Application Area | Description |

|---|---|

| Infection Control | Development of new antimicrobial agents targeting resistant strains. |

| Oncology | Exploration as an anticancer agent with specific activity against certain tumor types. |

| Neurology | Investigation into cognitive enhancement and neuroprotective effects. |

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Testing : In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent inhibition of cell proliferation and increased apoptosis markers, highlighting its anticancer potential.

- Neuropharmacological Assessment : Preliminary research presented at the International Neuroscience Conference indicated that this compound may enhance synaptic plasticity in animal models, suggesting a role in cognitive enhancement and potential applications in treating Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Imidazo[1,2-a]pyrazine Family

Key Compounds :

8-(3,6-Dihydro-2H-pyran-4-yl)-6-(1-methyl-1H-imidazol-5-yl)-2-phenylimidazo[1,2-a]pyrazine (3e) Substituents: Phenyl (position 2), 1-methylimidazol-5-yl (position 6), dihydropyran (position 8). Properties: Yellow solid, 49% yield; characterized by NMR and MS . Comparison: Unlike the target compound, 3e lacks a piperidine group but shares the 1-methylimidazol-5-yl substituent.

3-Phenyl-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine (4UB) Substituents: Phenyl (position 3), pyrazol-4-yl (position 6). Properties: Molecular formula C₁₅H₁₁N₅; SMILES: n3cc2ncc(c1ccccc1)n2cc3c4cnnc4 . This may alter receptor binding profiles in therapeutic applications.

Piperidine-Containing Pyrazine Derivatives

2-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrazine hydrochloride

- Substituents : Chlorine (position 2), piperidin-3-yl ethoxy (position 6).

- Properties : Ether-linked piperidine; hydrochloride salt enhances solubility .

- Comparison : The ether linkage distinguishes it from the direct piperidin-3-yl substitution in the target compound. This structural variation could influence pharmacokinetics, such as metabolic stability.

Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate Substituents: Chlorine, ethylpiperazine, and methyl ester groups. Properties: Molecular weight 299.76 g/mol; CAS 906810-37-5 .

Natural Product-Derived Pyrazines

2-(Furan-2-yl)-6-(2S,3S,4-trihydroxybutyl)pyrazine (Compound 1)

- Source : Isolated from Jishengella endophytica .

- Properties : Polar trihydroxybutyl and furan substituents; [α]D = −15.8 (c 0.1, MeOH).

- Comparison : The hydrophilic trihydroxybutyl group contrasts with the target compound’s piperidine, suggesting divergent biological targets (e.g., antimicrobial vs. CNS activity).

Biological Activity

2-(1-Methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanism of action, and structure-activity relationships.

The compound has the following chemical characteristics:

- Molecular Formula : C13H17N5

- Molecular Weight : 243.31 g/mol

- CAS Number : 2125587-23-5

- Purity : >95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including this compound. This compound has shown promising results against various pathogens.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives related to this compound exhibit significant antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition against bacterial strains. For instance, compounds with similar structures reported MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Related Derivative A | 0.22 | Staphylococcus aureus |

| Related Derivative B | 0.25 | Staphylococcus epidermidis |

The mechanism by which this compound exerts its antimicrobial effects involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. The imidazole and pyrazine moieties likely play a crucial role in binding to target sites within microbial cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the imidazole and piperidine rings can significantly influence potency and selectivity against different pathogens. For example, modifications that enhance lipophilicity may improve membrane permeability, thereby increasing antimicrobial efficacy .

Case Studies

Several case studies have illustrated the effectiveness of pyrazine derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in a clinical trial for treating skin infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study 2 : In a laboratory setting, this compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating a marked decrease in biofilm density at sub-MIC concentrations.

Q & A

Q. What are the established synthetic routes for 2-(1-methyl-1H-imidazol-5-yl)-6-(piperidin-3-yl)pyrazine?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Hydrazine derivative condensation : Reacting N-protected piperidine intermediates with substituted imidazole precursors under reflux conditions (e.g., ethanol or acetic acid as solvents).

- Cyclization : Intramolecular cyclization of hydrazone intermediates using catalysts like HCl or AcOH, followed by deprotection of functional groups (e.g., cleavage of tert-butyloxycarbonyl (Boc) groups with trifluoroacetic acid) .

- Purification : Column chromatography or recrystallization from ethanol to isolate the final product. Yield optimization often requires temperature control (e.g., 6–8 hours reflux at 80–100°C) .

Q. How is the structural elucidation of this compound performed?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEX2 diffractometer) to determine bond lengths, angles, and spatial arrangement, as demonstrated for analogous pyrazolo-pyrazine derivatives .

- Spectroscopy : H/C NMR for functional group identification and LC-MS (ESI+) for molecular weight validation.

- Computational validation : Density Functional Theory (DFT) calculations to compare experimental and theoretical structural parameters .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer: Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates, or ethanol for cyclization steps to minimize side reactions .

- Catalyst screening : Testing acid catalysts (e.g., concentrated HCl vs. AcOH) to enhance cyclization efficiency.

- Temperature gradients : Gradual heating (e.g., 50°C to 110°C) during condensation to prevent premature decomposition .

- Protection/deprotection strategies : Using Boc groups for amine protection to avoid unwanted nucleophilic side reactions .

Q. What experimental designs are suitable for evaluating this compound’s pharmacological activity?

Methodological Answer:

- In vitro assays :

- Dose-response studies : Use cell lines (e.g., neuronal SH-SY5Y for CNS targets) with ATP-based viability assays (e.g., CellTiter-Glo®) to determine IC values .

- Receptor binding assays : Radioligand displacement (e.g., H-labeled antagonists) to assess affinity for targets like dopamine or serotonin receptors .

- In vivo models :

- Randomized block designs : Split-plot setups to account for variables like dosage, administration route, and timepoints, as seen in pharmacokinetic studies .

- Tissue distribution analysis : LC-MS/MS quantification in plasma and brain homogenates to assess blood-brain barrier penetration .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Metabolic stability testing : Incubate the compound with liver microsomes to identify metabolite interference in activity readouts .

- Cross-study validation : Replicate key experiments (e.g., receptor binding) using identical protocols and reference compounds (e.g., clozapine for CNS targets) .

Q. What analytical techniques are critical for purity assessment and impurity profiling?

Methodological Answer:

- HPLC-DAD/UV : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% TFA) to resolve closely related impurities .

- GC-MS : For volatile byproducts, using DB-5 columns (30 m × 0.25 mm ID) and electron ionization (70 eV) to match fragmentation patterns with NIST libraries .

- Elemental analysis : Combustion-based CHNS/O to verify stoichiometric ratios and detect heavy metal contaminants .

Methodological Considerations for Data Interpretation

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., dopamine D receptors). Focus on piperidine and imidazole moieties for hydrophobic interactions .

- QSAR studies : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

- ADMET prediction : SwissADME or pkCSM tools to forecast pharmacokinetic properties (e.g., CYP inhibition, BBB permeability) early in design .

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-dry the compound in amber vials under argon to prevent hydrolysis of the imidazole ring .

- Stability-indicating assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Excipient screening : Test antioxidants (e.g., BHT) or cyclodextrin complexes to enhance solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.